Amiloride Hydrochloride

Descripción

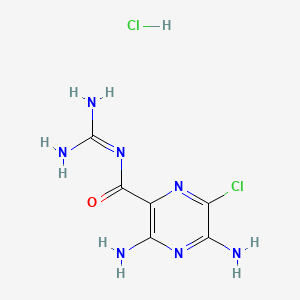

Amiloride hydrochloride dihydrate is a hydrate that is the dihydrate of amiloride hydrochloride. It has a role as a diuretic and a sodium channel blocker. It contains an amiloride hydrochloride.

Amiloride Hydrochloride is the hydrochloride salt of amiloride, a synthetic pyrazine derivative with antikaliuretic and diuretic properties. Amiloride inhibits sodium channels located in the distal tubules and collecting ducts of the kidney, thereby preventing the absorption of sodium and increasing its excretion along with water, to produce naturesis. In response to the hypernatremic conditions in the kidney, the plasma membrane becomes hyperpolarized and electrochemical forces are reduced, which then prevents the excretion of potassium and hydrogen into the lumen.

AMILORIDE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and has 3 approved and 1 investigational indication. This drug has a black box warning from the FDA.

See also: Amiloride (has active moiety).

Propiedades

IUPAC Name |

3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;dihydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN7O.ClH.2H2O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;;;/h(H4,8,9,13)(H4,10,11,14,15);1H;2*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKVFMLMEYCWMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.O.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2609-46-3 (Parent) |

Source

|

| Record name | Amiloride hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017440834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80169826 |

Source

|

| Record name | Amiloride hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17440-83-4 |

Source

|

| Record name | Amiloride hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017440834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiloride hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide dihydrate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZJ37245UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amiloride Hydrochloride's Mechanism of Action on the Epithelial Sodium Channel (ENaC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Amiloride Hydrochloride on the Epithelial Sodium Channel (ENaC). It provides a comprehensive overview of the binding kinetics, key molecular interactions, and functional consequences of this interaction, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways and workflows.

Executive Summary

Amiloride Hydrochloride is a potassium-sparing diuretic that functions as a direct, reversible, and competitive antagonist of the Epithelial Sodium Channel (ENaC). By physically occluding the external pore of the channel, Amiloride inhibits the influx of sodium ions into epithelial cells, a crucial step in transepithelial sodium transport. This blockade has significant physiological effects, most notably in the regulation of blood pressure and fluid balance. This guide delves into the specifics of this mechanism, providing the technical details necessary for advanced research and drug development.

Molecular Mechanism of Amiloride Blockade

Amiloride's primary mechanism of action is a high-affinity, reversible block of the ENaC pore. This interaction is voltage-dependent and influenced by the extracellular sodium concentration.

The Amiloride Binding Site

The amiloride binding site is located in the extracellular vestibule of the ENaC pore. Site-directed mutagenesis studies have identified key amino acid residues within the α, β, and γ subunits that are critical for amiloride binding. Specifically, serine 583 of the α-subunit (αS583) and the homologous glycine residues in the β (βG525) and γ (γG537) subunits are principal components of this binding pocket.[1][2] Mutations at these sites can dramatically reduce the affinity of amiloride for the channel.[1][2] The guanidinium group of amiloride is thought to interact with the channel's pore, effectively plugging it and preventing sodium ion permeation.

Kinetics of Amiloride-ENaC Interaction

The interaction between amiloride and ENaC is characterized by rapid association and dissociation rates, consistent with its function as a reversible channel blocker. The affinity of amiloride for ENaC is typically in the sub-micromolar range.

Table 1: Quantitative Data for Amiloride Interaction with ENaC

| Parameter | Value | Species/Cell Type | Experimental Condition | Reference |

| IC50 | 0.1 - 0.5 µM | Various | Standard electrophysiology | [3][4] |

| 2.6 µM | Human (δβγ ENaC) | Xenopus oocytes | [4][5] | |

| 0.029 µM | Rat (α-ENaC) | CHO Cells | [6] | |

| Ki | ~20 nM | Rat (αβγENaC) | MDCK Cells, -103 mV | [7] |

| 0.1 µM | Xenopus laevis (αβγ ENaC) | A6 cells | [8] | |

| 169 nM | Rat (α-ENaC) | Planar lipid bilayers | [6] | |

| kon (Association Rate) | 80.8 ± 5.1 µM-1s-1 | Rat | Xenopus oocytes, -60 mV | [9] |

| koff (Dissociation Rate) | 15.4 ± 4.2 s-1 | Rat | Xenopus oocytes, -60 mV | [9] |

Note: IC50 and Ki values can vary depending on the specific ENaC subunit composition, species, expression system, membrane voltage, and extracellular Na+ concentration.

Voltage Dependence of Amiloride Block

The blocking action of amiloride on ENaC is voltage-dependent. The affinity of amiloride for its binding site increases with membrane hyperpolarization.[9][10] This is because the positively charged amiloride molecule is drawn deeper into the channel's electric field, enhancing its blocking effect.[11] Specifically, the dissociation rate (koff) of amiloride decreases with increasing membrane hyperpolarization, while the association rate (kon) is largely voltage-independent.[9]

Signaling Pathways and Regulation of ENaC

The activity of ENaC is tightly regulated by a complex network of signaling pathways, which can indirectly influence the efficacy of amiloride. Hormones such as aldosterone and vasopressin play a crucial role in modulating ENaC expression and activity at the cell surface.

Experimental Protocols

The study of Amiloride's effect on ENaC relies on several key experimental techniques. Below are detailed methodologies for the most common assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for the functional characterization of ion channels expressed in a heterologous system.

Protocol:

-

Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase) and manual separation.

-

cRNA Injection: Inject cRNA encoding the α, β, and γ subunits of ENaC into the cytoplasm of stage V-VI oocytes. Incubate the oocytes for 2-4 days to allow for channel expression.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard bathing solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply voltage steps or ramps to elicit ENaC-mediated currents.

-

To determine the amiloride sensitivity, perfuse the chamber with solutions containing increasing concentrations of amiloride and measure the resulting current inhibition.

-

-

Data Analysis: Plot the fractional current inhibition against the amiloride concentration and fit the data with the Hill equation to determine the IC50.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ion channel activity from a single cell.

Protocol:

-

Cell Culture: Culture cells expressing ENaC (e.g., HEK293 cells stably transfected with ENaC subunits or primary epithelial cells) on glass coverslips.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the appropriate intracellular solution.

-

Recording:

-

Mount the coverslip with cells in a recording chamber on an inverted microscope.

-

Approach a single cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Clamp the cell at a desired holding potential and record the whole-cell current.

-

Perfuse the cell with an extracellular solution containing amiloride to measure the inhibition of ENaC currents.

-

-

Data Analysis: Analyze the amiloride-sensitive current to determine the channel's biophysical properties and its sensitivity to the blocker.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in amiloride binding.

Protocol:

-

Plasmid Template: Use a plasmid vector containing the cDNA of the ENaC subunit to be mutated.

-

Primer Design: Design primers containing the desired mutation.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the mutation.

-

Template Digestion: Digest the parental, methylated DNA template with a restriction enzyme such as DpnI.

-

Transformation: Transform the mutated plasmid into competent E. coli for amplification.

-

Verification: Sequence the purified plasmid DNA to confirm the presence of the desired mutation.

-

Functional Analysis: Express the mutated ENaC in a suitable system (e.g., Xenopus oocytes or mammalian cells) and assess the effect of the mutation on amiloride sensitivity using electrophysiological techniques as described above.[12]

Conclusion

Amiloride Hydrochloride exerts its physiological effects through a well-defined mechanism of direct, reversible blockade of the Epithelial Sodium Channel. The interaction is characterized by high affinity and is dependent on specific amino acid residues within the channel pore, as well as on the transmembrane voltage. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to further understand the intricacies of ENaC function and to develop novel modulators of this important ion channel. The continued investigation into the structure-function relationship of ENaC and its interaction with amiloride and other blockers will be crucial for the development of more specific and effective therapies for a range of cardiovascular and respiratory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. AICAR decreases the activity of two distinct amiloride-sensitive Na+-permeable channels in H441 human lung epithelial cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of voltage and extracellular Na(+) on amiloride block and transport kinetics of rat epithelial Na(+) channel expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Voltage-dependent block by amiloride and other monovalent cations of apical Na channels in the toad urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Voltage dependence of the blocking rate constants of amiloride at apical Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

Unveiling the Molecular Interactions of Amiloride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiloride hydrochloride, a potassium-sparing diuretic, has long been a subject of extensive research due to its diverse pharmacological effects. Beyond its primary clinical application in managing hypertension and congestive heart failure, amiloride exhibits inhibitory activity against a range of molecular targets, positioning it as a valuable tool in physiological research and a potential scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the primary and secondary molecular targets of amiloride, presenting quantitative pharmacological data, detailed experimental methodologies for target validation, and visual representations of the associated signaling pathways.

Primary Molecular Target: Epithelial Sodium Channel (ENaC)

The principal mechanism of action of amiloride hydrochloride is the blockade of the epithelial sodium channel (ENaC). ENaC is a key protein in the regulation of sodium and water homeostasis, primarily located in the apical membrane of epithelial cells in the distal nephron, distal colon, and airways.

Quantitative Data: Inhibition of ENaC

Amiloride is a potent inhibitor of ENaC, with its affinity varying slightly depending on the subunit composition and experimental conditions.

| Target | Subunit Composition | Amiloride Potency | Assay Condition | Reference |

| ENaC | αβγ | IC50: 0.1 - 0.5 µM | Whole-cell patch clamp | [1] |

| δβγ | IC50: 2.6 µM | Whole-cell patch clamp | [1] | |

| αβγ | Ki: 0.1 µM | Not specified | [1] |

Experimental Protocol: Whole-Cell Patch Clamp for ENaC Inhibition

The inhibitory effect of amiloride on ENaC is typically quantified using the whole-cell patch-clamp technique.

Objective: To measure the dose-dependent inhibition of ENaC-mediated currents by amiloride in a heterologous expression system.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the α, β, and γ subunits of human ENaC.

Materials:

-

HEK293-ENaC cells

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for micropipettes

-

External solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4

-

Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 MgATP, pH 7.2

-

Amiloride hydrochloride stock solution (in DMSO)

Procedure:

-

Culture HEK293-ENaC cells to 70-80% confluency.

-

Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal between the micropipette and the cell membrane of a single HEK293-ENaC cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Perfuse the cell with the external solution and record baseline ENaC currents.

-

Apply increasing concentrations of amiloride (e.g., 10 nM to 100 µM) to the external solution and record the resulting inhibition of the inward sodium current.

-

Wash out the amiloride to ensure reversibility of the block.

-

Analyze the data by plotting the percentage of current inhibition against the amiloride concentration to determine the IC50 value.

Signaling Pathway: ENaC in Renal Sodium Reabsorption

Caption: Amiloride blocks ENaC, inhibiting Na+ reabsorption.

Secondary Molecular Targets

Amiloride hydrochloride also interacts with several other molecular targets, albeit with lower potency compared to ENaC. These off-target effects contribute to its broader pharmacological profile and are of significant interest in various research areas.

Sodium-Hydrogen Exchanger (NHE)

Amiloride and its analogs are widely used as inhibitors of the Na+/H+ exchangers, particularly the NHE1 isoform, which is crucial for intracellular pH regulation, cell volume control, and cell proliferation.

| Target | Amiloride Potency | Assay Condition | Reference |

| NHE1 | IC50: 3 µM (low extracellular Na+) | Fluorescence-based pH assay | [1] |

| IC50: ~1 mM (high extracellular Na+) | Fluorescence-based pH assay | [1] |

The activity of NHE1 is commonly assessed by measuring changes in intracellular pH (pHi) using fluorescent dyes.

Objective: To determine the IC50 of amiloride for NHE1 inhibition by monitoring the recovery of intracellular pH after an acid load.

Cell Line: A suitable cell line endogenously expressing or overexpressing NHE1 (e.g., CHO or NIH3T3 cells).

Materials:

-

NHE1-expressing cells

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

Ammonium chloride (NH4Cl) for acid loading

-

Sodium-containing and sodium-free buffers

-

Fluorometer or fluorescence microscope

-

Amiloride hydrochloride

Procedure:

-

Load cells with the pH-sensitive fluorescent dye BCECF-AM.

-

Induce an intracellular acid load by pre-pulsing the cells with a solution containing NH4Cl followed by its removal.

-

Monitor the recovery of pHi in a sodium-containing buffer, which is mediated by NHE1 activity. The fluorescence of BCECF is pH-dependent and can be measured ratiometrically (e.g., at excitation wavelengths of 490 nm and 440 nm, and an emission wavelength of 535 nm).

-

Perform the pHi recovery assay in the presence of varying concentrations of amiloride.

-

Calculate the initial rate of pHi recovery for each amiloride concentration.

-

Plot the rate of pHi recovery against the amiloride concentration to determine the IC50 value.

Caption: Amiloride inhibits NHE1, disrupting pH homeostasis.

Urokinase-Type Plasminogen Activator (uPA)

Amiloride has been identified as a competitive inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer invasion and metastasis.

| Target | Amiloride Potency | Assay Condition | Reference |

| uPA | Ki: 7 µM | Enzymatic assay | [2] |

The inhibitory activity of amiloride against uPA can be determined using a chromogenic substrate.

Objective: To measure the Ki of amiloride for uPA inhibition.

Materials:

-

Purified human uPA

-

Chromogenic uPA substrate (e.g., S-2444)

-

Assay buffer (e.g., Tris-HCl, pH 8.8)

-

96-well microplate reader

-

Amiloride hydrochloride

Procedure:

-

Pre-incubate uPA with various concentrations of amiloride in the assay buffer in a 96-well plate.

-

Initiate the enzymatic reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for S-2444). The rate of color development is proportional to the uPA activity.

-

Determine the initial reaction velocities for each amiloride concentration.

-

Analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition) to calculate the Ki value.

Caption: Amiloride inhibits uPA, preventing ECM degradation.

T-Type Calcium Channels

Amiloride has been shown to block low-voltage-activated (T-type) calcium channels, which are involved in various physiological processes, including neuronal firing and hormone secretion.

| Target | Amiloride Potency | Assay Condition | Reference |

| T-type Ca2+ Channels | Kd: 233 µM | Whole-cell patch clamp |

Similar to ENaC, the effect of amiloride on T-type calcium channels can be characterized using the whole-cell patch-clamp technique.

Objective: To determine the inhibitory concentration of amiloride on T-type calcium channel currents.

Cell Line: A cell line expressing T-type calcium channels (e.g., HEK293 cells transfected with the Cav3.1, Cav3.2, or Cav3.3 subunit).

Materials:

-

T-type calcium channel-expressing cells

-

Patch-clamp setup

-

External solution containing Ba2+ or Ca2+ as the charge carrier (e.g., in mM: 10 BaCl2, 125 CsCl, 1 MgCl2, 10 HEPES, pH 7.2)

-

Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 MgATP, pH 7.2

-

Amiloride hydrochloride

Procedure:

-

Establish a whole-cell patch-clamp configuration as described for ENaC.

-

Hold the cell at a negative potential (e.g., -90 mV) to ensure the channels are in a closed, available state.

-

Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.

-

Perfuse the cell with varying concentrations of amiloride and record the resulting block of the inward calcium current.

-

Analyze the dose-response relationship to determine the IC50 value.

Sodium-Calcium Exchanger (NCX)

Amiloride is a weak inhibitor of the sodium-calcium exchanger, a key regulator of intracellular calcium concentration, particularly in cardiac muscle cells.

| Target | Amiloride Potency | Assay Condition | Reference |

| NCX | IC50: ~1 mM | Vesicle-based Ca2+ flux assay | [1] |

The activity of NCX can be measured by monitoring radiolabeled calcium flux in isolated membrane vesicles.

Objective: To determine the IC50 of amiloride for NCX inhibition.

Preparation: Cardiac sarcolemmal vesicles.

Materials:

-

Isolated cardiac sarcolemmal vesicles

-

45Ca2+ (radiolabeled calcium)

-

Sodium-containing and sodium-free buffers

-

Scintillation counter

-

Amiloride hydrochloride

Procedure:

-

Load the sarcolemmal vesicles with a high concentration of sodium by incubation in a sodium-containing buffer.

-

Dilute the sodium-loaded vesicles into a sodium-free buffer containing 45Ca2+ to initiate sodium-gradient-dependent calcium uptake (reverse mode of NCX).

-

Perform the uptake assay in the presence of different concentrations of amiloride.

-

At various time points, stop the reaction by rapid filtration and wash the filters to remove external 45Ca2+.

-

Measure the amount of 45Ca2+ accumulated inside the vesicles using a scintillation counter.

-

Calculate the initial rate of calcium uptake for each amiloride concentration and determine the IC50 value.

Conclusion

Amiloride hydrochloride's promiscuous pharmacology, targeting a variety of ion channels and enzymes, makes it a fascinating molecule for both clinical and basic research. Its high-affinity interaction with ENaC is the basis for its diuretic effect, while its lower-affinity interactions with NHE, uPA, T-type calcium channels, and NCX open avenues for its use as a pharmacological probe and a starting point for the development of more selective inhibitors for these targets. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the multifaceted molecular interactions of amiloride. A thorough understanding of these interactions is crucial for interpreting experimental results and for the rational design of future therapeutic agents.

References

Amiloride Hydrochloride: A Technical Guide for Researchers in Potassium-Sparing Diuresis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Amiloride Hydrochloride, a potassium-sparing diuretic. The following sections detail its mechanism of action, pharmacokinetic and pharmacodynamic properties, and established experimental protocols for its study. This guide is intended to serve as a valuable resource for professionals engaged in renal physiology research and the development of novel diuretic therapies.

Core Concepts: Mechanism of Action

Amiloride Hydrochloride exerts its diuretic effect by directly blocking the epithelial sodium channel (ENaC) located on the apical membrane of the principal cells in the late distal convoluted tubule and collecting duct of the nephron.[1][2][3][4] This channel is a heterotrimer, typically composed of α, β, and γ subunits, and is the rate-limiting step for sodium reabsorption in this segment of the kidney.[2]

By inhibiting ENaC, amiloride reduces the reabsorption of sodium ions (Na+) from the tubular fluid into the bloodstream.[4] This inhibition leads to a mild increase in sodium and water excretion (natriuresis and diuresis).[1][5] Crucially, the blockade of the electrogenic sodium influx hyperpolarizes the apical membrane, which in turn decreases the electrical driving force for potassium (K+) secretion through the renal outer medullary potassium channel (ROMK). This results in a reduction of potassium excretion, the hallmark of amiloride's potassium-sparing effect.[1][6] The action of amiloride is independent of aldosterone, a hormone that upregulates ENaC activity.[4][7]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of amiloride with its target and its clinical effects.

Table 1: Inhibitory Potency of Amiloride on Epithelial Sodium Channel (ENaC) Subunits

| ENaC Subunit Composition | IC50 / K_i (µM) | Notes |

| αβγ-ENaC | 0.1 (K_i) | The typical composition of the epithelial sodium channel.[8][9] |

| δβγ-ENaC | 2.6 (IC50) | A less common ENaC variant where the δ subunit replaces α.[8][9] |

| αβγ-rENaC (rat) | 0.02 (K_i) | Measured in stably transfected Madin-Darby canine kidney (MDCK) cells.[10] |

Table 2: Effects of Amiloride on Urinary Electrolyte Excretion in Humans

| Study Population | Amiloride Dose | Change in Urinary Sodium Excretion | Change in Urinary Potassium Excretion |

| Healthy Volunteers | 5 mg | Natriuretic effect observed | Decreased below normal levels[5] |

| Patients | 20 mg/day | Mild increase | 30% reduction[1] |

| Healthy Volunteers | 5-40 mg (single dose) | Dose-dependent increase | Dose-dependent reduction[2] |

| Healthy Males (high-sodium diet) | 20 mg | Mild natriuretic effect | Decreased kaliuresis[11] |

Table 3: Pharmacokinetic Properties of Amiloride Hydrochloride in Humans

| Parameter | Value | Notes |

| Bioavailability | ~50% (oral) | Can be decreased to 30% with food.[2][3] |

| Onset of Action | ~2 hours | [2][3][4] |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | [3][4][7] |

| Peak Effect on Electrolyte Excretion | 6-10 hours | [3][4] |

| Duration of Action | ~24 hours | [2][3][4] |

| Serum Half-life (t1/2) | 6-9 hours | [2][3][7] |

| Metabolism | Not metabolized by the liver. | [3][6] |

| Excretion | ~50% in urine (unchanged), ~40% in feces. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of amiloride.

Electrophysiological Analysis of ENaC Inhibition by Amiloride using Patch-Clamp

This protocol describes the whole-cell patch-clamp technique to measure amiloride-sensitive currents in cells expressing ENaC.

Cell Preparation:

-

Culture a suitable cell line stably transfected with the desired ENaC subunits (e.g., HEK293 or CHO cells) on glass coverslips.[12][13]

-

Prior to recording, wash the cells with an extracellular bath solution.

Recording Solutions:

-

Bath Solution (extracellular): (in mM) 150 NaCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES (pH 7.4).[12]

-

Pipette Solution (intracellular): (in mM) 120 CsCl, 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP, and 0.1 GTP (pH 7.4).[12]

Patch-Clamp Procedure:

-

Place a coverslip with adherent cells in the recording chamber on an inverted microscope.

-

Approach a single cell with a fire-polished borosilicate glass pipette filled with the intracellular solution.

-

Establish a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of +40 mV.[12]

-

Apply voltage ramps (e.g., from +60 mV to -100 mV over 500 ms) to elicit currents.[12]

-

Record baseline ENaC currents.

-

Perfuse the bath with increasing concentrations of amiloride to obtain a dose-response curve.

-

The amiloride-sensitive current is determined by subtracting the current in the presence of a saturating concentration of amiloride from the baseline current.[12]

Data Analysis:

-

Plot the normalized amiloride-sensitive current against the amiloride concentration.

-

Fit the data to the Hill equation to determine the IC50 value.

In Vivo Assessment of Diuretic and Potassium-Sparing Effects in a Rat Model

This protocol outlines a method to evaluate the diuretic and potassium-sparing activity of amiloride in rats.

Animal Model:

-

Use male Wistar rats (100-200 g).[14]

-

House the animals in metabolic cages designed for urine collection.

Experimental Procedure:

-

Fast the rats overnight with free access to water.

-

On the day of the experiment, administer a saline load (e.g., 25 mL/kg, intraperitoneally) to ensure adequate urine flow.

-

Divide the animals into control and treatment groups.

-

Administer the vehicle (e.g., normal saline) to the control group and amiloride (at various doses) to the treatment groups, typically via oral gavage or intraperitoneal injection.[14] Furosemide or hydrochlorothiazide can be used as a standard diuretic for comparison.[14]

-

Collect urine at specified time intervals (e.g., 5 and 24 hours).[14]

-

Measure the total volume of urine excreted for each animal.

-

Determine the concentration of sodium and potassium in the urine samples using a flame photometer.[14]

Data Analysis:

-

Calculate the total urinary excretion of sodium and potassium for each group.

-

Compare the urine volume and electrolyte excretion between the amiloride-treated groups and the control group.

-

The natriuretic activity can be expressed as the ratio of sodium excretion to potassium excretion (Na+/K+ ratio).[14]

Investigating the Effect of Amiloride on Aldosterone-Induced Sodium Reabsorption in mpkCCD cells

This protocol describes an in vitro assay to study the interaction between amiloride and the aldosterone signaling pathway.

Cell Culture:

-

Culture mouse cortical collecting duct (mpkCCD) cells on permeable supports (e.g., Transwell inserts) to allow for the formation of a polarized epithelial monolayer.

-

Maintain the cells in a defined culture medium.

Experimental Procedure:

-

Once the cells have formed a confluent and high-resistance monolayer, induce ENaC expression and activity by treating the cells with aldosterone (e.g., 1 µM) for a specified period (e.g., 24 hours).

-

Measure the baseline transepithelial current (a measure of net ion transport) using a voltohmmeter.

-

Divide the cell monolayers into control and experimental groups.

-

To the apical side of the experimental group, add varying concentrations of amiloride.

-

Continue to measure the transepithelial current at different time points after amiloride addition.

-

The amiloride-sensitive current, which represents ENaC-mediated sodium transport, is calculated by subtracting the current remaining after the addition of a maximal dose of amiloride from the baseline current.

Data Analysis:

-

Compare the amiloride-sensitive current in aldosterone-stimulated cells with and without amiloride treatment.

-

This will demonstrate the ability of amiloride to block aldosterone-induced sodium reabsorption.

Visualizations

The following diagrams illustrate key pathways and workflows related to amiloride research.

Mechanism of action of Amiloride Hydrochloride.

Aldosterone signaling pathway leading to increased sodium reabsorption.

References

- 1. Potassium-sparing effect of amiloride in a diuretic factorial study in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Amiloride Hydrochloride (Amiloride Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Urinary electrolyte profiles after amiloride, hydrochlorthiazide and the combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of amiloride hydrochloride, a new potassium-sparing diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Frontiers | Stimulation of the Epithelial Na+ Channel in Renal Principal Cells by Gs-Coupled Designer Receptors Exclusively Activated by Designer Drugs [frontiersin.org]

- 13. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sysrevpharm.org [sysrevpharm.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacological Profile of Amiloride Hydrochloride

This technical guide provides a comprehensive overview of the pharmacological properties of Amiloride Hydrochloride, a potassium-sparing diuretic. The document details its mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical applications, and associated signaling pathways. Quantitative data are presented in tabular format for clarity, and key experimental protocols and molecular interactions are visualized through diagrams.

Mechanism of Action

Amiloride Hydrochloride's primary pharmacological effect is the blockade of the epithelial sodium channel (ENaC) located in the apical membrane of the late distal convoluted tubules, connecting tubules, and collecting ducts of the nephron.[1][2][3][4] This action is direct and independent of aldosterone.[1][5][6]

By binding to and inhibiting ENaC, amiloride prevents the reabsorption of sodium ions (Na+) from the tubular fluid into the epithelial cells.[2][3][4] This inhibition reduces the electrochemical gradient that drives the secretion of potassium ions (K+) into the lumen, thus conserving potassium.[2][7] The overall effect is a mild increase in sodium and water excretion (natriuresis and diuresis) and a decrease in the excretion of potassium, hydrogen, calcium, and magnesium.[7]

Beyond its renal effects, amiloride is also known to inhibit other ion transporters, such as the Na+/H+ exchanger and the Na+/Ca2+ exchanger, although with lower affinity.[8] Furthermore, it acts as a competitive inhibitor of the urokinase-type plasminogen activator (uPA), an enzyme implicated in cancer metastasis and proteinuria-induced kidney injury.[9][10][11]

Signaling Pathway of ENaC Inhibition in the Nephron

The following diagram illustrates the action of amiloride on a principal cell within the kidney's collecting duct.

References

- 1. Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of amiloride hydrochloride, a new potassium-sparing diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Amiloride - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Amiloride Hydrochloride? [synapse.patsnap.com]

- 5. Amiloride Hydrochloride (Amiloride Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. drugs.com [drugs.com]

- 7. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effect of amiloride on the urokinase plasminogen activators in prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amiloride Reduces Urokinase/Plasminogen-Driven Intratubular Complement Activation in Glomerular Proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

Amiloride Hydrochloride and Epithelial Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interaction between amiloride hydrochloride and the epithelial sodium channel (ENaC), a cornerstone of research in epithelial transport and a key target in drug development. This document provides a comprehensive overview of the mechanism of action, quantitative biophysical parameters, detailed experimental protocols, and the complex signaling pathways that govern this interaction.

Core Concepts: Amiloride and the Epithelial Sodium Channel

The epithelial sodium channel (ENaC) is a highly selective ion channel crucial for sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon.[1][2] This function is fundamental to maintaining body salt and water homeostasis, and its dysregulation is implicated in diseases such as hypertension and cystic fibrosis.[1][3] ENaC is a heterotrimeric protein composed of α, β, and γ subunits, with a δ subunit capable of substituting the α subunit in some tissues.[1][4]

Amiloride hydrochloride, a potassium-sparing diuretic, is a potent and specific blocker of ENaC.[5][6] It acts by directly occluding the external pore of the channel, thereby inhibiting sodium influx.[6][7] This blocking action is reversible and has been extensively characterized, making amiloride an invaluable tool for studying ENaC function and a lead compound for the development of novel therapeutics.

Quantitative Data on Amiloride-ENaC Interaction

The interaction between amiloride and ENaC has been quantified across various experimental systems. The following tables summarize key biophysical parameters, providing a comparative overview for researchers.

Table 1: Amiloride Inhibition Constants (K_i / IC_50) for ENaC

| ENaC Subunit Composition | Expression System / Tissue | K_i / IC_50 (µM) | Voltage Dependence | Reference(s) |

| αβγ-rENaC | MDCK cells | 0.02 (K_i) at -103 mV | Slightly voltage-dependent | [8] |

| αβγ-rENaC | Xenopus oocytes | 0.19 (K_mic,ami) at -60 mV | K_off and K_mic,ami decrease with hyperpolarization | [9] |

| Native ENaC | Rat Rectal Colon (Ussing Chamber) | 0.20 (K_i) | Not specified | [10] |

| Native ENaC | Rat Rectal Colon (Patch Clamp) | 0.12 (K_i) at -64 mV | Weakly voltage-dependent | [10] |

| α-rENaC | CHO cells | 0.169 (K_i) | Voltage-sensitive | [11] |

| δβγ-hENaC | Xenopus oocytes | 2.6 (IC_50) | More voltage-dependent than αβγ | [6] |

| Native ENaC | Toad Urinary Bladder | Senses ~12% of transmembrane voltage | Inhibition increases as mucosal potential becomes more positive | [12] |

Table 2: Kinetic Parameters of Amiloride Block of ENaC

| ENaC Subunit Composition | Expression System | k_on (µM⁻¹s⁻¹) | k_off (s⁻¹) | Experimental Condition | Reference(s) |

| αβγ-rENaC | Xenopus oocytes | 80.8 ± 5.1 | 15.4 ± 4.2 | V_m = -60 mV, 15 mM extracellular Na⁺ | [9] |

| αS583C mutant ENaC | Xenopus oocytes | Little change from wild-type | Increased | Not specified | [13] |

| βG525C mutant ENaC | Xenopus oocytes | Little change from wild-type | Increased | Not specified | [13] |

Experimental Protocols for Studying Amiloride-ENaC Interactions

Detailed and standardized experimental protocols are essential for reproducible research. This section outlines the methodologies for key experiments used to characterize the effects of amiloride on ENaC.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of macroscopic ENaC currents from an entire cell.

Cell Preparation:

-

Culture cells stably or transiently expressing the desired ENaC subunits (e.g., HEK293, MDCK, or CHO cells) on glass coverslips.

-

Prior to recording, gently wash the cells with the extracellular solution.

Solutions:

-

Pipette (Intracellular) Solution (Example): 130 mM KCl, 5 mM NaCl, 1 mM MgCl₂, 0.4 mM CaCl₂, 11 mM EGTA, 10 mM HEPES, pH adjusted to 7.3 with KOH.[14]

-

Bath (Extracellular) Solution (Example): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, 25 mM glucose, bubbled with 95% O₂/5% CO₂.[14]

Recording Procedure:

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 4-8 MΩ when filled with the intracellular solution.

-

Approach a target cell with the patch pipette under positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV or -70 mV).

-

Record baseline ENaC currents.

-

Apply amiloride hydrochloride at various concentrations to the extracellular solution via a perfusion system to determine the dose-dependent inhibition of the ENaC current.

Ussing Chamber Experiments

The Ussing chamber is used to measure ion transport across an epithelial monolayer.

Epithelial Culture:

-

Culture epithelial cells (e.g., NCI-H441, primary airway epithelia) on permeable supports until a confluent monolayer with high transepithelial resistance is formed.[15]

Ussing Chamber Setup:

-

Mount the permeable support containing the epithelial monolayer between the two halves of the Ussing chamber, separating the apical and basolateral compartments.

-

Fill both compartments with appropriate Ringer's solution and maintain at 37°C, gassed with 95% O₂/5% CO₂.

Measurement of Short-Circuit Current (I_sc):

-

Use a voltage-clamp amplifier to clamp the transepithelial potential difference to 0 mV. The current required to maintain this clamp is the short-circuit current (I_sc), which represents the net active ion transport.

-

Allow the I_sc to stabilize to a baseline reading.

-

Add amiloride to the apical chamber to block ENaC-mediated sodium transport.[15]

-

The resulting decrease in I_sc represents the amiloride-sensitive current, a measure of ENaC activity.

Heterologous Expression in Xenopus laevis Oocytes

Xenopus oocytes are a robust system for expressing and characterizing ion channels.

Oocyte Preparation and Injection:

-

Harvest and defolliculate oocytes from a female Xenopus laevis.

-

Microinject the oocytes with cRNA encoding the desired ENaC subunits.

-

Incubate the injected oocytes for 2-5 days to allow for channel expression.

Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place an oocyte in the recording chamber and perfuse with a standard oocyte Ringer's solution.

-

Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential to a holding potential (e.g., -60 mV).

-

Record the whole-cell current.

-

Perfuse the oocyte with a solution containing amiloride to measure the inhibition of the expressed ENaC channels.[9]

Signaling Pathways and Experimental Workflows

The activity and surface expression of ENaC are tightly regulated by a complex network of signaling pathways. Amiloride is a key tool in elucidating these regulatory mechanisms.

Signaling Pathways Regulating ENaC

The following diagram illustrates some of the key signaling pathways that modulate ENaC activity, primarily through effects on channel trafficking to and from the plasma membrane.

Caption: Key signaling pathways regulating ENaC surface expression.

Experimental Workflow for Characterizing an ENaC Inhibitor

This diagram outlines a typical workflow for the preclinical characterization of a novel ENaC inhibitor, using amiloride as a reference compound.

Caption: Workflow for preclinical characterization of an ENaC inhibitor.

Logical Relationship of Structure-Activity Studies

The following diagram illustrates the logical process of a structure-activity relationship (SAR) study for developing novel amiloride analogs with improved ENaC inhibitory properties.

Caption: Logical flow of a structure-activity relationship (SAR) study.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of voltage and extracellular Na(+) on amiloride block and transport kinetics of rat epithelial Na(+) channel expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Voltage-dependent block by amiloride and other monovalent cations of apical Na channels in the toad urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Patch Clamp Protocol [labome.com]

- 15. Amiloride‐sensitive fluid resorption in NCI‐H441 lung epithelia depends on an apical Cl− conductance - PMC [pmc.ncbi.nlm.nih.gov]

Amiloride Hydrochloride: An In-depth Technical Guide to its Impact on Cellular pH Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and consequences of amiloride hydrochloride's influence on cellular pH regulation. Amiloride, a potassium-sparing diuretic, is a well-established inhibitor of specific ion transport proteins, making it a critical tool for studying and manipulating intracellular pH (pHi). This document details its mechanism of action, summarizes key quantitative data, provides methodological insights into relevant experiments, and visualizes the associated cellular pathways.

Core Mechanism of Action: Inhibition of the Na+/H+ Exchanger

Amiloride hydrochloride's primary impact on cellular pH is mediated through its inhibition of the plasma membrane Na+/H+ exchanger (NHE).[1][2] The NHE family of proteins, particularly the ubiquitously expressed NHE-1 isoform, plays a crucial role in maintaining pHi by extruding a proton (H+) from the cell in exchange for a sodium ion (Na+).[1][3] By blocking this exchanger, amiloride prevents proton efflux, leading to an accumulation of intracellular acid and a subsequent decrease in pHi.[4][5]

This inhibitory action is competitive with sodium ions at the external binding site of the transporter.[2] The sensitivity of different NHE isoforms to amiloride and its analogs varies significantly, with some isoforms exhibiting high resistance.[6] This differential sensitivity allows for the dissection of the roles of specific NHE isoforms in cellular processes.

Beyond the NHE, amiloride and its derivatives can also affect other ion channels, including the epithelial sodium channel (ENaC) and acid-sensing ion channels (ASICs), although its effect on NHE is the most relevant to direct pHi regulation.[1][7][8]

Quantitative Data on Amiloride's Effects

The following tables summarize key quantitative data regarding the inhibitory effects of amiloride and its analogs on various cellular targets and the resulting impact on intracellular pH.

Table 1: Inhibitory Potency of Amiloride and its Analogs

| Compound | Target | Cell Type / System | IC50 / Ki | Reference(s) |

| Amiloride | Epithelial Sodium Channel (ENaC) | N/A | ~0.1 µM | [1] |

| Amiloride | Na+/H+ Exchanger (NHE) | Rabbit renal cortical microvillus membrane vesicles | Ki = 3.0 x 10⁻⁵ M | [2] |

| 5-(N,N-dimethyl)amiloride (DMA) | Na+/H+ Antiport | Human MGH-U1 and murine EMT-6 cells | ~20-fold more potent than amiloride | [4][9] |

| 5-(N-methyl-N-isobutyl)amiloride (MIBA) | Na+/H+ Antiport | Human MGH-U1 and murine EMT-6 cells | ~100-fold more potent than amiloride | [4][9] |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Na+/H+ Antiport | Human MGH-U1 and murine EMT-6 cells | ~200-fold more potent than amiloride | [4][9] |

| Amiloride | NHE1 | N/A | N/A | [6] |

| Ethylisopropyl amiloride (EIPA) | NHE1 | N/A | N/A | [6] |

| Amiloride | NHE3 | PS120 cells | 39-fold more resistant than NHE1 | [6] |

| Ethylisopropyl amiloride (EIPA) | NHE3 | PS120 cells | 160-fold more resistant than NHE1 | [6] |

Table 2: Impact of Amiloride on Intracellular pH (pHi)

| Cell Type | Amiloride Concentration | Extracellular pH (pHe) | Change in pHi (ΔpHi) | Experimental Conditions | Reference(s) |

| SCK mouse mammary tumor cells | 0.5 mM | 7.2 | Significant reduction | N/A | [5] |

| SCK mouse mammary tumor cells | 0.5 mM | 6.6 | Significant reduction | N/A | [5] |

| SCK tumor cells | 0.5 mM | 7.2 | Decline by 0.10-0.15 pH units | 37°C | [10] |

| SCK tumor cells | 0.5 mM | 6.6 | Decline by 0.10-0.15 pH units | 37°C | [10] |

| Rat islets | 0.1 mM | N/A | Decrease by 0.14 pH units | In the presence of 2.8 mmol/L glucose | [11] |

| Proximal tubule cells | 2 mM | N/A | Reduction in pHi recovery rate from 0.519 to 0.046 pH/min | After acid load | [12] |

| Human renal proximal cell line (HKC-8) | 3 mmol/l | N/A | Partial inhibition of pHi recovery (from 0.27 to 0.11 pH unit/min) | After acid load in the presence of HCO3-/CO2 | [13] |

Experimental Protocols

Measurement of Intracellular pH using Fluorescence Microscopy

This protocol outlines the general steps for measuring pHi changes in cultured cells using pH-sensitive fluorescent dyes like BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein) or SNARF-1 (Seminaphthorhodafluor).[5][14]

Materials:

-

Cultured cells grown on glass coverslips

-

pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-1-AM)

-

Physiological saline solution (e.g., Hanks' Balanced Salt Solution) buffered to various pH levels

-

Amiloride hydrochloride stock solution

-

Fluorescence microscope equipped with an appropriate filter set and a sensitive camera

-

Image analysis software

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and allow them to adhere and grow to the desired confluency.

-

Dye Loading: Incubate the cells with the AM ester form of the chosen pH-sensitive dye (e.g., 1-5 µM BCECF-AM) in physiological saline for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells with fresh physiological saline and incubate for an additional 15-30 minutes to allow intracellular esterases to cleave the AM group, trapping the fluorescent indicator inside the cells.

-

Microscopy Setup: Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.

-

Baseline Measurement: Perfuse the cells with physiological saline at a known pH (e.g., 7.4) and acquire baseline fluorescence images at the appropriate excitation and emission wavelengths for the dye. For ratiometric dyes like BCECF and SNARF-1, images are acquired at two different wavelengths.

-

Experimental Treatment: Introduce amiloride hydrochloride at the desired concentration into the perfusion solution and continue to acquire images over time to monitor changes in fluorescence.

-

Calibration: At the end of each experiment, perform an in-situ calibration by perfusing the cells with high-potassium buffers of known pH containing a proton ionophore like nigericin. This allows the intracellular and extracellular pH to equilibrate, generating a calibration curve of fluorescence ratio versus pH.

-

Data Analysis: Use image analysis software to measure the fluorescence intensity (or ratio) from individual cells or regions of interest. Convert the fluorescence data to pHi values using the calibration curve.

Measurement of Na+/H+ Exchanger Activity

This protocol describes a common method to assess the activity of the Na+/H+ exchanger by monitoring the recovery of pHi after an induced intracellular acid load.

Materials:

-

Cultured cells prepared as in section 3.1

-

pH-sensitive fluorescent dye

-

NH4Cl solution

-

Na+-containing and Na+-free physiological saline solutions

-

Amiloride hydrochloride stock solution

-

Fluorescence microscopy setup

Procedure:

-

Cell Preparation and Dye Loading: Prepare and load cells with a pH-sensitive dye as described in section 3.1.

-

Baseline pHi: Establish a stable baseline pHi measurement in Na+-containing physiological saline.

-

Acid Loading: Induce a rapid intracellular acidification by briefly exposing the cells to a solution containing NH4Cl (e.g., 20 mM) followed by a switch to a Na+-free solution. The efflux of NH3 from the cell leaves behind H+, causing a drop in pHi.

-

pHi Recovery: Reintroduce the Na+-containing physiological saline. In the absence of inhibitors, the NHE will be activated, leading to a recovery of pHi back to the baseline. Monitor this recovery using fluorescence microscopy.

-

Inhibition with Amiloride: Repeat the acid load and recovery protocol in the presence of amiloride hydrochloride. The rate of pHi recovery will be significantly reduced or abolished, providing a measure of the amiloride-sensitive NHE activity.

-

Data Analysis: Calculate the initial rate of pHi recovery (dpHi/dt) in the presence and absence of amiloride. The difference in these rates represents the activity of the amiloride-sensitive NHE.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

References

- 1. Amiloride - Wikipedia [en.wikipedia.org]

- 2. Amiloride inhibition of the Na+-H+ exchanger in renal microvillus membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Therapeutic potential of analogues of amiloride: inhibition of the regulation of intracellular pH as a possible mechanism of tumour selective therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of amiloride on intracellular pH and thermosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional characteristics of a cloned epithelial Na+/H+ exchanger (NHE3): resistance to amiloride and inhibition by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel [frontiersin.org]

- 8. Amiloride-blockable acid-sensing ion channels are leading acid sensors expressed in human nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of analogues of amiloride: inhibition of the regulation of intracellular pH as a possible mechanism of tumour selective therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modification of intracellular pH and thermosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amiloride-sensitive regulation of intracellular pH in B-cells: activation by glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Modification of intracellular pH and thermotolerance development by amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of Amiloride Hydrochloride in Cancer Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Amiloride Hydrochloride, a potassium-sparing diuretic clinically used for hypertension, is gaining significant attention in oncology for its multifaceted anti-cancer properties.[1][2] Preclinical studies have demonstrated its ability to inhibit tumor growth, metastasis, and overcome chemoresistance through mechanisms distinct from its diuretic function.[1][3] This document provides an in-depth technical overview of Amiloride's mechanisms of action, a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways involved. The evidence presented underscores the potential of repurposing Amiloride and its analogues as novel anti-neoplastic agents.

Core Mechanisms of Anti-Cancer Activity

Amiloride's anti-tumor effects are primarily attributed to its inhibitory action on two key protein targets: the sodium-hydrogen exchanger 1 (NHE1) and the urokinase-type plasminogen activator (uPA).[1][2][3] This dual-targeting capability disrupts fundamental processes that cancer cells exploit for survival, proliferation, and invasion.

-

Inhibition of Sodium-Hydrogen Exchanger 1 (NHE1): Cancer cells exhibit a reversed pH gradient compared to normal cells, characterized by a more alkaline intracellular pH (pHi) and an acidic tumor microenvironment. This is largely maintained by the overexpression and hyperactivity of NHE1, which extrudes intracellular protons (H+) in exchange for extracellular sodium ions (Na+).[4][5] Amiloride directly inhibits NHE1, leading to:

-

Intracellular Acidification: The blockage of proton extrusion causes a drop in the cancer cell's internal pH.[6] This acidic intracellular environment is detrimental to cancer cells, disrupting metabolic processes, enzymatic activities, and cell cycle progression, often leading to growth arrest or cell death.[5][7]

-

Disruption of Cell Proliferation and Migration: NHE1 activity is crucial for processes like actin polymerization required for cell migration and macropinocytosis.[1][8] By inhibiting NHE1, Amiloride can impede these functions.

-

Sensitization to Chemotherapy: The acidic tumor microenvironment can contribute to chemoresistance by sequestering weakly basic drugs in acidic lysosomes.[9] Amiloride's modulation of cellular pH can enhance the efficacy of other therapeutic agents.[6][9]

-

-

Inhibition of urokinase-type Plasminogen Activator (uPA): The uPA system is a critical mediator of cancer cell invasion and metastasis.[1][10] uPA is a serine protease that converts plasminogen to plasmin, which in turn degrades components of the extracellular matrix (ECM), paving the way for tumor cells to invade surrounding tissues and metastasize.[1][8] Amiloride has been shown to directly inhibit uPA activity, thereby reducing the invasive and metastatic potential of cancer cells.[1][10] Studies in gastric and prostate cancer models have confirmed that Amiloride can decrease cell migration and invasion by targeting the uPA system.[8][10]

-

Modulation of Other Signaling Pathways: Beyond its primary targets, Amiloride influences several other signaling cascades crucial for cancer progression:

-

ErbB3/HER2 Pathway: In prostate cancer, Amiloride prevents the nuclear translocation of the ErbB3 receptor. This forces ErbB3 to form heterodimers with HER2 at the plasma membrane, making the cancer cells sensitive to HER2 inhibitors like lapatinib.[8][11][12]

-

PI3K/Akt Pathway: By inducing intracellular acidification, Amiloride can inhibit the phosphorylation and activation of the pro-survival kinase Akt, thereby promoting apoptosis.[6] This mechanism is particularly relevant for sensitizing tumor cells to agents like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).[6]

-

Apoptosis and Autophagy: Amiloride can induce a caspase-independent form of programmed cell death.[1][13][14] It has also been shown to trigger autophagy and promote the translocation of Apoptosis Inducing Factor (AIF) from the mitochondria to the nucleus.[14]

-

Data Presentation: Efficacy of Amiloride In Vitro and In Vivo

The following tables summarize quantitative data from preclinical studies, demonstrating the anti-neoplastic effects of Amiloride and its derivatives, both alone and in combination therapies.

Table 1: In Vitro Cytotoxicity and IC50 Values

| Compound | Cell Line | Cancer Type | IC50 Value | Duration | Citation |

|---|---|---|---|---|---|

| Amiloride HCl | LNCaP | Prostate Cancer | 18.07 µM | 72 hours | [8] |

| Amiloride HCl | H6 Hepatoma | Liver Cancer | Not specified, but dose-dependent inhibition observed | Not specified | [15] |

| Amiloride HCl | DMA/J Mammary | Breast Cancer | Not specified, but dose-dependent inhibition observed | Not specified |[15] |

Note: Many studies report anti-tumor IC50 values for Amiloride in the high micromolar to low millimolar range.[1]

Table 2: Effects on Cancer Cell Invasion, Migration, and Apoptosis

| Compound | Cell Line | Cancer Type | Assay | Concentration | Effect | Citation |

|---|---|---|---|---|---|---|

| Amiloride HCl | MKN45 | Gastric Cancer | Invasion Assay | 0.01 mM | Reduced invasion rate from 38.04% to 22.08% | [10] |

| Amiloride HCl | MKN45 | Gastric Cancer | Invasion Assay | 0.1 mM | Reduced invasion rate from 38.04% to 33.97% | [10] |

| Amiloride HCl | Canine Osteosarcoma | Osteosarcoma | Apoptosis Assay | 100 µM & 150 µM | Significantly induced early apoptosis vs. control | [9] |

| HMA (Amiloride Derivative) | THP-1 (Venetoclax-resistant) | Acute Myeloid Leukemia | Apoptosis Assay | 10 µM | 10.15% apoptosis (alone) | [5] |

| HMA + Venetoclax | THP-1 (Venetoclax-resistant) | Acute Myeloid Leukemia | Apoptosis Assay | 10 µM HMA + 100 nM Venetoclax | 72.28% apoptosis (combination) |[5] |

Table 3: In Vivo Efficacy in Animal Models

| Compound | Animal Model | Cancer Type | Dosage | Effect | Citation |

|---|---|---|---|---|---|

| Amiloride HCl | Mice with H6 hepatomas | Liver Cancer | 1.0 µg/g body weight | Inhibited tumor growth and cell proliferation | [15] |

| Amiloride HCl | Murine model | Gastric Cancer | 50 mg/kg (oral) | Reduction in tumor growth |[10] |

Visualizations: Pathways and Protocols

The following diagrams, generated using DOT language, visualize the key mechanisms and experimental workflows discussed.

Caption: Dual mechanism of Amiloride targeting NHE1 and uPA.

Caption: Amiloride sensitizes cancer cells to Lapatinib.

Caption: Experimental workflow for a standard MTT cell viability assay.

Key Experimental Protocols

This section provides detailed methodologies for common assays used to evaluate the anti-cancer effects of Amiloride Hydrochloride.

This protocol is based on standard procedures for assessing metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., LNCaP, MDA-MB-231) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Amiloride Hydrochloride in culture medium. Remove the old medium from the wells and add 100 µL of the Amiloride-containing medium or vehicle control (e.g., DMSO or PBS) to the respective wells.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of Amiloride that inhibits 50% of cell growth).

This protocol is adapted from methodologies used to study gastric cancer cell invasion.[10]

-

Chamber Preparation: Use transwell inserts (e.g., 8 µm pore size) coated with a layer of Matrigel (a basement membrane matrix). Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

-

Cell Preparation: Culture cancer cells (e.g., MKN45) to ~80% confluency. Harvest the cells and resuspend them in serum-free medium containing various concentrations of Amiloride Hydrochloride (e.g., 0, 0.01, 0.1, 1 mM).

-

Assay Setup: Add complete medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the 24-well plate. Add 100-200 µL of the cell suspension to the upper chamber (the transwell insert).

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

-

Cell Staining and Counting: After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab. Fix the invading cells on the bottom surface of the membrane with methanol and stain with a solution like crystal violet.

-

Analysis: Count the number of stained, invaded cells in several microscopic fields. Calculate the invasion rate as a percentage relative to the control group. The formula used in one study was: Invasion Rate = (Absorbance of lower chamber) / (Absorbance of upper + lower chambers) × 100%.[10]

This protocol allows for the analysis of protein levels in key signaling pathways affected by Amiloride.

-

Cell Lysis: Treat cells with Amiloride for the desired time. Wash the cells with ice-cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer or a specified buffer: 50 mM Tris–HCl, 150 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 1% NP40, supplemented with protease and phosphatase inhibitors like PMSF, aprotinin, and sodium vanadate).[10]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method like the BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, uPA, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatment conditions.

Conclusion and Future Directions

The body of preclinical evidence strongly supports the potential of Amiloride Hydrochloride as an anti-cancer agent. Its ability to concurrently inhibit NHE1 and uPA provides a powerful, multi-pronged attack on tumor progression by disrupting pH homeostasis, metabolism, invasion, and metastasis.[1][3] Furthermore, its capacity to modulate critical signaling pathways and sensitize resistant cancers to targeted therapies and conventional chemotherapy presents a compelling case for its clinical evaluation.[6][9][11]

Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are needed to determine the safety and efficacy of Amiloride, alone or in combination, in cancer patients. No major clinical trials are currently listed, indicating a gap between preclinical findings and clinical application.[16][17][18]

-

Analogue Development: Synthesizing and screening Amiloride analogues may yield compounds with higher potency and selectivity for cancer-specific targets like NHE1 or uPA, while minimizing off-target effects.[19]

-

Biomarker Identification: Identifying biomarkers that predict sensitivity to Amiloride treatment could help in patient stratification for future clinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-tumour/metastasis effects of the potassium-sparing diuretic amiloride: an orally active anti-cancer drug waiting for its call-of-duty? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti‐tumour/metastasis effects of the potassium‐sparing diuretic amiloride: An orally active anti‐cancer drug waiting for its call‐of‐duty? | Semantic Scholar [semanticscholar.org]

- 4. Amilorides: Familiar antihypertensive medications with a novel potential against breast cancer. - ASCO [asco.org]

- 5. mdpi.com [mdpi.com]

- 6. Amiloride potentiates TRAIL-induced tumor cell apoptosis by intracellular acidification-dependent Akt inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amiloride sensitizes prostate cancer cells to the reversible tyrosine kinase inhibitor lapatinib by modulating Erbb3 subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the potassium‐sparing diuretic amiloride on chemotherapy response in canine osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. u-PA inhibitor amiloride suppresses peritoneal metastasis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amiloride sensitizes prostate cancer cells to the reversible tyrosine kinase inhibitor lapatinib by modulating Erbb3 subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amiloride Sensitizes Prostate Cancer Cells to the Reversible Tyrosine Kinase Inhibitor Lapatinib by Modulating ERBB3 Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Cell-Permeant Amiloride Derivative Induces Caspase-Independent, AIF-Mediated Programmed Necrotic Death of Breast Cancer Cells | PLOS One [journals.plos.org]

- 14. A cell-permeant amiloride derivative induces caspase-independent, AIF-mediated programmed necrotic death of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of amiloride on tumor growth and intracellular element content of tumor cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Search CCR Clinical Trials | Center for Cancer Research [ccr.cancer.gov]

- 17. Find a Clinical Trial | Huntsman Cancer Institute | University of Utah Health [healthcare.utah.edu]

- 18. mayo.edu [mayo.edu]

- 19. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Exploring Amiloride Hydrochloride's effects on acid-sensing ion channels (ASICs)

An In-depth Technical Guide to the Effects of Amiloride Hydrochloride on Acid-Sensing Ion Channels (ASICs)

For: Researchers, Scientists, and Drug Development Professionals Topic:

Abstract